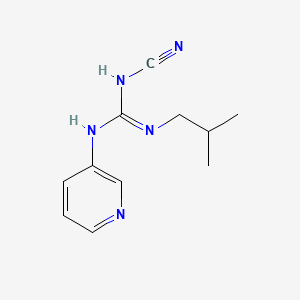
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable cations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the guanylation of amines. One common method is the reaction of cyanamide with amines in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides high yields of trisubstituted guanidines . Another approach involves the use of chlorotrimethylsilane to generate reactive N-silylcarbodiimides capable of guanylating a variety of amines .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water.
Major Products
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A cytotoxic cyanoguanidine with anticancer properties.
Pinacidil: An antihypertensive agent that opens potassium channels.
Cimetidine: A histamine-II receptor antagonist used to treat ulcers.
Uniqueness
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group enhances its ability to participate in nucleophilic substitution reactions, while the pyridyl group allows for interactions with biological targets. This combination makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60560-20-5 |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-cyano-2-(2-methylpropyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-9(2)6-14-11(15-8-12)16-10-4-3-5-13-7-10/h3-5,7,9H,6H2,1-2H3,(H2,14,15,16) |
Clave InChI |
WUEVGUGUDMCZSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN=C(NC#N)NC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















